BC-1382 - 1013753-99-5

BC-1382

Catalog Number: EVT-261116
CAS Number: 1013753-99-5
Molecular Formula: C23H29N3O5S
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BC-1382 is a potent ubiquitin E3 ligase HECTD2 inhibitor which specifically disrupts the HECTD2/PIAS1 interaction.
Overview

BC-1382 is a small molecule inhibitor specifically targeting the E3 ubiquitin ligase HECTD2. This compound has been developed to investigate the role of HECTD2 in various biological processes, particularly in cancer progression and immune response. The inhibition of HECTD2 has implications for therapeutic strategies in treating melanoma and possibly other cancers by modulating protein degradation pathways.

Source and Classification

BC-1382 was developed based on structural insights from the NEDD4 HECT domain crystal structure, allowing researchers to create a homology model that guided the synthesis of this compound. Its classification falls under small molecule inhibitors with a focus on ubiquitin ligases, specifically those involved in post-translational modifications that regulate protein turnover and cellular signaling pathways .

Synthesis Analysis

The synthesis of BC-1382 involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes are not extensively detailed in the available literature, the general approach includes:

  1. Designing the Compound: Utilizing structural data from related ubiquitin ligases to inform the design.
  2. Chemical Reactions: The synthesis likely involves multiple reaction steps, including coupling reactions, protection-deprotection strategies, and possibly cyclization to achieve the desired molecular framework.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate BC-1382 from by-products.

The compound's synthesis is crucial for its subsequent biological evaluation and mechanism of action studies .

Molecular Structure Analysis

BC-1382's molecular structure is characterized by specific functional groups that confer its biological activity. While detailed structural data is not provided in the search results, compounds of this nature typically feature:

  • Core Structure: A scaffold that allows for interaction with the target protein.
  • Functional Groups: Specific moieties that enhance binding affinity and specificity towards HECTD2.

The precise molecular formula and three-dimensional conformation would be determined through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography during further characterization studies .

Chemical Reactions Analysis

BC-1382 participates in various chemical reactions primarily through its interaction with HECTD2. The mechanism involves:

  1. Binding to HECTD2: BC-1382 binds to the active site of HECTD2, inhibiting its ubiquitin ligase activity.
  2. Impact on Ubiquitination: By blocking HECTD2, BC-1382 alters the ubiquitination of target proteins, leading to changes in their stability and function within cellular pathways.

The specificity and efficiency of these reactions can be assessed using biochemical assays that measure ubiquitination levels in cellular models .

Mechanism of Action

The mechanism of action of BC-1382 centers on its ability to inhibit HECTD2-mediated ubiquitination processes. Key points include:

  1. Inhibition of Ubiquitin Ligase Activity: BC-1382 competes with substrates for binding to HECTD2, effectively reducing the enzyme's activity.
  2. Alteration of Cellular Signaling: By inhibiting HECTD2, BC-1382 disrupts downstream signaling pathways associated with cell cycle regulation and immune responses, which may contribute to its potential anti-cancer effects.

Data from studies indicate that high expression levels of HECTD2 correlate with poor prognosis in melanoma patients, suggesting that targeting this enzyme could provide therapeutic benefits .

Physical and Chemical Properties Analysis

While specific physical and chemical properties for BC-1382 are not extensively documented in the provided sources, general properties typically assessed include:

  • Solubility: Important for bioavailability; often evaluated in various solvents.
  • Stability: Chemical stability under physiological conditions is critical for therapeutic application.
  • Molecular Weight: Affects pharmacokinetics and dynamics.

These properties would be investigated through standard analytical methods such as high-performance liquid chromatography and mass spectrometry during compound development .

Applications

BC-1382 has several promising applications in scientific research:

  1. Cancer Research: As a selective inhibitor of HECTD2, BC-1382 is being studied for its potential to inhibit melanoma progression by modulating protein degradation pathways.
  2. Immunology Studies: The compound's role in regulating immune responses makes it a candidate for exploring treatments for inflammatory diseases or conditions involving immune dysregulation.
  3. Drug Development: BC-1382 serves as a lead compound for developing more potent and selective inhibitors targeting similar E3 ligases involved in various pathologies.

Properties

CAS Number

1013753-99-5

Product Name

BC-1382

IUPAC Name

1-(benzenesulfonyl)-N-[(2S)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m0/s1

InChI Key

RCWXKFCEGKXUIN-KRWDZBQOSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

BC1382; BC 1382; BC-1382

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.